molecular formula C19H16F3N3O B2358387 1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 339011-97-1

1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Número de catálogo: B2358387
Número CAS: 339011-97-1
Peso molecular: 359.352
Clave InChI: XKTISVZHSOOKRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core substituted with a cyanomethyl group at the 1-position and a 4-(trifluoromethyl)phenyl carboxamide moiety at the 2-position.

Propiedades

IUPAC Name

1-(cyanomethyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-7-15(8-6-14)24-18(26)25-12-10-13-3-1-2-4-16(13)17(25)9-11-23/h1-8,17H,9-10,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTISVZHSOOKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of 3,4-dihydroisoquinolinecarboxamides, which are characterized by substitutions on the isoquinoline nitrogen (position 1) and the carboxamide aryl group (position 2). Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Substituents (Position 1) Substituents (Position 2) Molecular Formula Key Features/Activities References
Target Compound Cyanomethyl 4-(Trifluoromethyl)phenyl C₁₉H₁₅F₃N₃O Unique cyanomethyl group; potential TRPM8 modulation inferred from analogs
AMG8788 4-(Trifluoromethyl)phenyl 4-Fluorophenyl C₂₃H₁₈F₄N₂O TRPM8 antagonist; improved metabolic stability vs. AMG0635
AMG9678 4-(Trifluoromethyl)phenyl (S)-1,1,1-Trifluoropropan-2-yl C₂₀H₁₇F₆N₂O Enhanced selectivity for TRPM8; chiral side chain improves binding
N-(4-Fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide H 4-Fluorophenyl C₁₆H₁₅FN₂O Simpler structure; lower molecular weight (270.3 g/mol)
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide H 5-(4-Fluorophenyl)-oxadiazole C₁₈H₁₅FN₄O₂ Oxadiazole ring enhances π-stacking; higher molecular weight (338.3 g/mol)
Compound 496 (from ) 3-Methylbenzo[b]thiophen-2-yl + 4-(Trifluoromethoxy)benzyl C₂₄H₁₉F₃NO₄S₂ Sulfamoyl-benzoic acid derivative; distinct scaffold but shared trifluoromethyl motif

Key Observations :

Substituent Effects on TRPM8 Activity: The cyanomethyl group in the target compound introduces a polar, electron-deficient moiety, which may influence receptor binding kinetics compared to analogs with bulkier substituents (e.g., trifluoropropan-2-yl in AMG9678) . Fluorinated aryl groups (e.g., 4-fluorophenyl in AMG8788) are common in TRPM8 modulators, as fluorine enhances lipophilicity and metabolic stability. The target compound’s 4-(trifluoromethyl)phenyl group likely amplifies these effects .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~363.3 g/mol) is intermediate among analogs, balancing lipophilicity and solubility. Derivatives with heterocycles (e.g., oxadiazole in ) exhibit higher molecular weights but improved membrane permeability .

Chirality and Selectivity :

  • AMG9678’s (S)-trifluoropropan-2-yl group demonstrates the role of chirality in enhancing TRPM8 selectivity. The target compound lacks chiral centers, which may simplify synthesis but reduce target specificity .

Synthetic Accessibility: The cyanomethyl substituent may pose synthetic challenges compared to simpler analogs (e.g., N-(4-fluorophenyl) derivatives in ), requiring specialized reagents for cyanoalkylation .

Research Findings and Implications

  • TRPM8 Modulation: Analogs like AMG8788 and AMG9678 show nanomolar potency against TRPM8, a channel linked to cold sensation and migraine. The target compound’s cyanomethyl group may alter agonist/antagonist behavior, warranting electrophysiological studies .
  • Metabolic Stability : Fluorinated aryl groups (e.g., 4-(trifluoromethyl)phenyl) resist oxidative metabolism, as seen in AMG2850, suggesting the target compound may exhibit favorable pharmacokinetics .
  • Structural Uniqueness: The cyanomethyl group distinguishes this compound from others in its class, offering a novel scaffold for structure-activity relationship (SAR) studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.